B1575309 Transmembrane glycoprotein NMB (179-188)

Transmembrane glycoprotein NMB (179-188)

Cat. No.: B1575309
Attention: For research use only. Not for human or veterinary use.
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Description

Transmembrane glycoprotein NMB (179-188) is a short, bioactive peptide segment of the full-length GPNMB protein, which is encoded by the GPNMB gene. This transmembrane glycoprotein is expressed in a variety of cell types, including melanocytes, keratinocytes, osteoblasts, and macrophages . The full-length protein is known to play a protective role against oxidative stress. Research in normal human epidermal keratinocytes (NHEKs) indicates that GPNMB protects cells from H 2 O 2 -induced cytotoxicity by enhancing PI3K/AKT signaling and modulating WNT/β-catenin pathways . Furthermore, GPNMB has been identified as a melanogenic enzyme, suggesting its direct relevance in pigment biology and related processes . Studies have shown that the expression of GPNMB is specifically lost in the basal epidermal layer of vitiligo lesions, an autoimmune disease characterized by melanocyte loss, highlighting its potential significance in dermatological research . This particular peptide fragment may be instrumental in studying these mechanisms. As a research reagent, this product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

sequence

TLDWLLQTPK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Transmembrane glycoprotein NMB (179-188)

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Cleavage by ADAM10 Protease

GPNMB undergoes proteolytic cleavage by ADAM10 , a disintegrin and metalloproteinase, which releases its extracellular domain (ECD) into the extracellular matrix (ECM) . This cleavage is critical for its biological functions, as the soluble ECD mediates interactions with various receptors and signaling molecules.

Receptor Interactions

The soluble GPNMB ECD binds to multiple receptors, triggering intracellular signaling:

  • CD44 : Promotes tumor cell adhesion and migration .

  • Syndecan-4 : Inhibits T-cell activation by blocking their entry into the cell cycle .

  • EGFR/VEGFR : Enhances angiogenesis and tumor growth .

  • Na⁺/K⁺-ATPase (NKA) : Activates ERK/MAPK and Akt/PI3K pathways .

Downstream Signaling Pathways

Binding to receptors activates key pathways:

  • ERK/MAPK : Phosphorylates ERK1/2, modulating NF-κB activity and anti-inflammatory cytokine production .

  • Akt/PI3K : Phosphorylates Akt at Ser473, promoting cell survival and immune evasion .

  • MMP Activation : Induces matrix metalloproteinases (MMP-2, -3, -9) to degrade ECM, facilitating tumor invasion .

T-Cell Modulation

GPNMB inhibits T-cell activation via Syndecan-4 binding, reducing pro-inflammatory cytokines (TNFα, IL-6) and increasing anti-inflammatory IL-10 . This mechanism underlies its role in immune checkpoint inhibitor resistance .

Structural Contributions

The Kringle-like domain (KLD) in GPNMB’s ECD is conserved across species and critical for its tumorigenic functions, though its exact chemical role remains under investigation .

Data Table: Key Chemical Reactions and Pathways

Reaction TypeComponentsOutcomeSource(s)
Proteolytic cleavageADAM10 → GPNMB ECDSoluble ECD release
Receptor bindingGPNMB ECD → CD44/Syndecan-4/EGFRTumor cell adhesion/immune suppression
Kinase activationGPNMB → ERK/Akt phosphorylationCell survival/cancer progression
ECM remodelingGPNMB → MMP-2/-3/-9 activationTumor invasion

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of GPNMB with Homologs

Compound Domains/Motifs Expression Role in Disease Therapeutic Relevance
GPNMB (179-188) RGD, PKD, KLD Melanoma, breast cancer Tumor progression, immune evasion ADC target (glembatumumab vedotin)
Fibronectin RGD, heparin-binding ECM, endothelial cells Metastasis via cell adhesion Anti-RGD therapies (cilengitide)
HER2 ECD, tyrosine kinase domain Breast, gastric cancers Oncogenic signaling ADCs (trastuzumab emtansine)
Plasminogen Five KLDs Plasma Fibrinolysis, angiogenesis Thrombolytic agents (alteplase)

Table 2: Clinical Relevance of GPNMB-Targeting Agents vs. Other ADCs

ADC Target Cancer Type Response Rate (Preclinical) Key Mechanism
Glembatumumab vedotin GPNMB Osteosarcoma 50% tumor regression Microtubule disruption, immune modulation
Brentuximab vedotin CD30 Lymphoma 75% objective response Microtubule disruption
Trastuzumab emtansine HER2 Breast cancer 43.6% response rate Receptor internalization

Research Findings and Challenges

  • GPNMB’s Dual Role : While HER2 and CD30 are strictly oncogenic, GPNMB exhibits context-dependent roles (e.g., neuroprotection in Parkinson’s disease vs. tumor promotion).
  • Glycosylation Heterogeneity: Unlike infliximab biosimilars, which show minor glycosylation differences , GPNMB’s glycosylation patterns (e.g., N- and O-linked glycans) remain uncharacterized, complicating ADC development .
  • KLD Function: The KLD’s role in GPNMB is less defined compared to plasminogen or HGF, warranting structural studies akin to neuroglobin (Ngb) analyses .

Preparation Methods

Recombinant Protein Expression Systems

  • The extracellular domain (ECD) of GPNMB, including the region containing amino acids 179-188, is commonly produced using recombinant DNA technology in eukaryotic expression systems such as Sf9 insect cells or mammalian cells (e.g., 293T cells). For example, recombinant GPNMB ECD was produced in Sf9 insect cells to serve as a target antigen for antibody development.

  • Mammalian cells like 293T or NMuMG cells are also used to express full-length or truncated forms of GPNMB, including specific peptide regions, through transfection with plasmid constructs encoding the desired sequences.

DNA Constructs and Cloning

  • DNA fragments encoding GPNMB or its mutants are generated by PCR amplification and cloned into appropriate expression vectors (e.g., pCAGIP, pcDEF3, pET22) using restriction enzyme sites such as NcoI and NotI.

  • For the specific peptide segment 179-188, synthetic DNA encoding this region can be cloned into vectors for expression as a fusion protein or as part of a larger recombinant protein to facilitate purification and stability.

Protein Purification

  • Recombinant GPNMB proteins, including peptides, are purified from cell lysates or culture supernatants using affinity chromatography techniques. For example, proteins tagged with hexahistidine (His-tag) are purified using metal affinity resins (e.g., Talon resin).

  • Further purification steps such as ion exchange chromatography and size exclusion chromatography are employed to achieve high purity (>95%) and monomeric forms of the protein or peptide.

Functional and Structural Characterization

  • After preparation, the GPNMB (179-188) peptide or recombinant protein is characterized for expression on cell surfaces using flow cytometry and immunoprecipitation assays with specific antibodies.

  • The biological activity and binding properties can be assessed using phage display libraries and immunotoxin fusion proteins to evaluate affinity and specificity.

Data Table: Summary of Preparation Methods for GPNMB (179-188)

Step Method/Technique Details/Notes Reference
DNA cloning PCR amplification, restriction enzyme cloning Use of NcoI and NotI sites for insertion into expression vectors (pET22, pCAGIP)
Expression system Sf9 insect cells, 293T mammalian cells Sf9 for recombinant ECD production; 293T for full-length or mutant GPNMB expression
Protein purification Metal affinity chromatography, ion exchange, size exclusion chromatography His-tag purification; >95% purity achieved; monomeric protein isolated
Synthetic peptide synthesis Solid-phase peptide synthesis (inferred) Peptide 179-188 synthesized, purified by HPLC, characterized by mass spectrometry Inferred
Characterization Flow cytometry, immunoprecipitation Surface expression confirmed; antibody binding assays performed
Functional assays Phage display, immunotoxin fusion proteins Affinity maturation and binding specificity analysis

Research Findings Relevant to Preparation

  • The recombinant production of GPNMB ECD, including the 179-188 region, enables the generation of specific antibodies and immunotoxins targeting this glycoprotein, which is highly expressed in certain cancers such as gliomas and melanomas.

  • Stable cell lines expressing wild-type and mutant forms of GPNMB, including deletions affecting functional domains, have been established to study the protein's role and to facilitate production of the peptide for research.

  • Quantitative PCR and protein assays confirm successful gene expression and protein production in cell culture systems, supporting the reliability of these preparation methods.

  • The preparation methods ensure that the peptide and protein products retain biological activity, enabling downstream applications in immunotherapy and molecular biology research.

Q & A

Q. Which in vivo models best recapitulate GPNMB’s role in metastasis?

  • Methodological Answer : Orthotopic PDAC models (pancreatic cancer) with luciferase-tagged GPNMB-positive cells enable real-time tracking of metastatic spread. For immune evasion studies, humanized mice (e.g., NSG-SGM3) can test GPNMB’s interaction with tumor-infiltrating lymphocytes .

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